molecular formula C16H12Cl2N2O3 B10950388 (2E)-N-(2,4-dichlorobenzyl)-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-(2,4-dichlorobenzyl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B10950388
M. Wt: 351.2 g/mol
InChI Key: YIFHWTPDLWBXNZ-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2,4-DICHLOROBENZYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It features a benzyl group substituted with two chlorine atoms and a nitrophenyl group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,4-DICHLOROBENZYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzylamine and 3-nitrobenzaldehyde.

    Condensation Reaction: The benzylamine reacts with the aldehyde in the presence of a base to form an imine intermediate.

    Reduction: The imine is then reduced to form the corresponding amine.

    Amidation: The amine reacts with acryloyl chloride to form the final propenamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,4-DICHLOROBENZYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(2,4-DICHLOROBENZYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or specific enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2,4-DICHLOROBENZYL)-3-(4-NITROPHENYL)-2-PROPENAMIDE: Similar structure but with the nitro group in a different position.

    (E)-N-(2,4-DICHLOROBENZYL)-3-(3-METHOXYPHENYL)-2-PROPENAMIDE: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

(E)-N-(2,4-DICHLOROBENZYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (chlorine) groups can create unique electronic environments that affect its interactions with other molecules.

Properties

Molecular Formula

C16H12Cl2N2O3

Molecular Weight

351.2 g/mol

IUPAC Name

(E)-N-[(2,4-dichlorophenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C16H12Cl2N2O3/c17-13-6-5-12(15(18)9-13)10-19-16(21)7-4-11-2-1-3-14(8-11)20(22)23/h1-9H,10H2,(H,19,21)/b7-4+

InChI Key

YIFHWTPDLWBXNZ-QPJJXVBHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.